molecular formula C16H17NO6S B3071146 ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine CAS No. 1008052-20-7

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Cat. No. B3071146
CAS RN: 1008052-20-7
M. Wt: 351.4 g/mol
InChI Key: QUWHLOBHPRYVHJ-UHFFFAOYSA-N
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Description

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is a chemical compound with the formula C16H17NO6S. It has a molecular weight of 351.37 .


Molecular Structure Analysis

The molecular structure of This compound is characterized by a sulfonyl group attached to an alanine residue and a phenyl ring substituted with a methoxyphenoxy group .

Scientific Research Applications

Protease Inhibitors

A series of sulfonyl amino acyl hydroxamates incorporating various sulfonylated alanine derivatives were synthesized and evaluated as inhibitors of bacterial collagenase from Clostridium histolyticum, a protease involved in the degradation of the extracellular matrix. The effectiveness of these inhibitors was influenced by the substitution pattern on the sulfonamido moiety, with some showing high affinities in the low nanomolar range, indicating their potential as bacterial collagenase inhibitors (Clare, Scozzafava, & Supuran, 2001).

Tubulin-Targeting Antitumor Agents

Research into 3-phenoxy-1,4-diarylazetidin-2-ones, which include similar sulfonylated alanine structures, led to the discovery of compounds with potent antiproliferative properties against cancer cells. These compounds interact at the colchicine-binding site on β-tubulin, showing potential as antitumor agents due to their ability to disrupt microtubule structure, induce G2/M arrest, and trigger apoptosis in cancer cells (Greene et al., 2016).

Synthesis of L-Alanine Hydroxamate Sulfonylated Derivatives

L-alanine hydroxamate derivatives, synthesized through the reaction of alkyl/arylsulfonyl halides with L-alanine, were evaluated as inhibitors of Clostridium histolyticum collagenase. The study highlighted the importance of hydrophobic moieties at specific sites for tight binding to the enzyme, suggesting the role of such compounds in the development of enzyme inhibitors (Supuran, Briganti, Mincione, & Scozzafava, 2000).

Aggregation-Induced Chirality

In a study on 4'-(n-dodecyloxy)-1,1'-biphenyl-4-carbonyl Ala-Ala dipeptides, which share structural similarities with the given compound, the self-assembly into tubular structures was observed. The chirality of alanine influenced the twist and stacking handedness of biphenylene groups, demonstrating the potential of such structures in the design of self-assembling materials (Zhang et al., 2017).

Mechanism of Action

The mechanism of action of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine is not clear from the available literature .

Safety and Hazards

The safety data sheet for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHLOBHPRYVHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601241950
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1008052-20-7
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1008052-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[4-(2-Methoxyphenoxy)phenyl]sulfonyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601241950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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